1-(4-fluoro-2-methylphenyl)-3-methyl-1H-1,2,4-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluoro-2-methylphenyl)-3-methyl-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the phenyl ring enhances the compound’s stability and bioavailability, making it a valuable candidate for various applications.
Mechanism of Action
Target of Action
The compound’s primary targets are Tumor necrosis factor (TNF) , Interleukin-1 beta (IL-1β) , and Interleukin-6 (IL-6) . These are key cytokines involved in the inflammatory response. TNF is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. IL-1β and IL-6 are also pro-inflammatory cytokines that play important roles in immune response.
Mode of Action
The compound acts as an inhibitor of these cytokines, reducing their levels and thereby mitigating the inflammatory response . It achieves this by binding to these cytokines and preventing them from interacting with their respective receptors, thus blocking the signal transduction pathway .
Biochemical Pathways
The inhibition of these cytokines affects the NF-κB signaling pathway , a key regulator of immune response to infection. Inhibition of TNFα, IL-1β, and IL-6 leads to a decrease in the expression of inflammatory genes that are regulated by the NF-κB pathway .
Pharmacokinetics
The compound is likely to be absorbed in the gastrointestinal tract after oral administration .
Result of Action
The result of the compound’s action is a reduction in inflammation. By inhibiting the key cytokines involved in the inflammatory response, the compound can reduce cellular infiltration to sites of inflammation, thereby reducing local damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-2-methylphenyl)-3-methyl-1H-1,2,4-triazol-5-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The 4-fluoro-2-methylphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated precursor.
Methylation: The final step involves the methylation of the triazole ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluoro-2-methylphenyl)-3-methyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent and base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
1-(4-fluoro-2-methylphenyl)-3-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-2-methylphenol
- 3-fluorophenol
- 4-chloro-2-methylphenol
- 4-fluoro-3-methylphenol
Uniqueness
1-(4-fluoro-2-methylphenyl)-3-methyl-1H-1,2,4-triazol-5-amine is unique due to the presence of both the triazole ring and the fluorinated phenyl group. This combination enhances its stability, bioavailability, and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(4-fluoro-2-methylphenyl)-5-methyl-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c1-6-5-8(11)3-4-9(6)15-10(12)13-7(2)14-15/h3-5H,1-2H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFJAYZZLUTDBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C(=NC(=N2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341439-39-1 |
Source
|
Record name | 1-(4-fluoro-2-methylphenyl)-3-methyl-1H-1,2,4-triazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.